1-Propylxanthine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-3,7-dihydro-purine-2,6-dione can be synthesized through various methods. One common approach involves the alkylation of theobromine with propyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propyl-3,7-dihydro-purine-2,6-dione often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
1-Propyl-3,7-dihydro-purine-2,6-dione exerts its effects primarily by inhibiting erythrocyte phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) activity. This results in the erythrocyte membrane becoming more resistant to deformity. Additionally, it acts as an antagonist to adenosine receptors, which contributes to its bronchodilator properties .
Comparison with Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator.
Caffeine: 1,3,7-Trimethylxanthine, a central nervous system stimulant.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness: 1-Propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to inhibit erythrocyte phosphodiesterase and act as an adenosine receptor antagonist makes it particularly valuable in respiratory medicine .
Properties
IUPAC Name |
1-propyl-3,7-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBONKMODGBEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146367 |
Source
|
Record name | 1-Propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104285-82-7 |
Source
|
Record name | 1-Propylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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